molecular formula C24H40O3 B1198927 7alpha-Hydroxy-5beta-cholan-24-oic Acid CAS No. 28083-34-3

7alpha-Hydroxy-5beta-cholan-24-oic Acid

Cat. No. B1198927
CAS RN: 28083-34-3
M. Wt: 376.6 g/mol
InChI Key: JVMCMMXFADJQKU-MMSVWBHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

, also known as 3-deoxy-cdca, belongs to the class of organic compounds known as monohydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or any of their derivatives bearing a hydroxyl group. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
3-deoxychenodeoxycholic acid is a monohydroxy-5beta-cholanic acid in which the hydroxy group is located at the 7alpha-position. A structural derivative of the bile acid, chenodeoxycholic acid. It has a role as a human metabolite. It is a monohydroxy-5beta-cholanic acid, a bile acid and a 7alpha-hydroxy steroid.

Scientific Research Applications

1. Chemical Structure and Spectral Analysis

Research by Harano et al. (1977) explored the chemical structure and spectral properties of derivatives of 7alpha-Hydroxy-5beta-cholan-24-oic acid. They investigated its dehydration products, contributing to our understanding of its chemical composition and characteristics (Harano, Fujita, Harano, & Yamasaki, 1977).

2. Supramolecular Architecture

Bertolasi et al. (2005) conducted studies on the crystal structures of oxo-cholic acids, including variants of this compound. Their work highlights the diversity of supramolecular architectures and packing motifs in these compounds, which is significant for understanding their interactions at a molecular level (Bertolasi, Ferretti, Pretto, Fantin, Fogagnolo, & Bortolini, 2005).

3. Microbial Epimerisation

Medici et al. (2002) described the microbial 7alpha-OH epimerisation of various bile acids, including this compound, with Xanthomonas maltophilia. This process is crucial for understanding the biochemical transformation of bile acids and their potential applications in medicine and biotechnology (Medici, Pedrini, Bianchini, Fantin, Guerrini, Natalini, & Pellicciari, 2002).

4. Bile Acid Identification in Cholestasis

A study by Summerfield et al. (1976) focused on identifying bile acids, including variants of this compound, in the serum and urine during cholestasis. This research provides insights into the metabolism of bile acids in pathological conditions and their potential diagnostic value (Summerfield, Billing, & Shackleton, 1976).

5. Electrochemical Oxidation Studies

Medici et al. (2001) explored the regioselectivity in the anodic electrochemical oxidation of cholic acid, closely related to this compound. Understanding these reactions is vital for the synthesis and manipulation of bile acids for various scientific applications (Medici, Pedrini, Battisti, Fantin, Fogagnolo, & Guerrini, 2001).

properties

CAS RN

28083-34-3

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

(4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O3/c1-15(7-10-21(26)27)17-8-9-18-22-19(11-13-24(17,18)3)23(2)12-5-4-6-16(23)14-20(22)25/h15-20,22,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChI Key

JVMCMMXFADJQKU-MMSVWBHPSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha-Hydroxy-5beta-cholan-24-oic Acid
Reactant of Route 2
7alpha-Hydroxy-5beta-cholan-24-oic Acid
Reactant of Route 3
7alpha-Hydroxy-5beta-cholan-24-oic Acid
Reactant of Route 4
7alpha-Hydroxy-5beta-cholan-24-oic Acid
Reactant of Route 5
7alpha-Hydroxy-5beta-cholan-24-oic Acid
Reactant of Route 6
7alpha-Hydroxy-5beta-cholan-24-oic Acid

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